3-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClFNO3S and its molecular weight is 371.85. The purity is usually 95%.
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Scientific Research Applications
Biochemical Evaluation and Inhibitory Effects
Kynurenine Pathway Inhibitors : Studies on N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown these compounds to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. Such inhibitors can modulate the kynurenine pathway, potentially impacting neurological disorders and immune responses (Röver et al., 1997).
Antimicrobial and Anticancer Evaluation : Derivatives of benzenesulfonamide, specifically 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies highlight the potential of such compounds in developing new therapeutic agents (Kumar et al., 2014).
Enzyme Inhibition for Therapeutic Applications
Carbonic Anhydrase Inhibitors : Various benzenesulfonamide derivatives have been explored for their potential as carbonic anhydrase inhibitors, showing promising results in terms of cytotoxicity and enzyme inhibition. This indicates their potential application in treating conditions like glaucoma, epilepsy, and certain types of tumors (Gul et al., 2016).
Selective COX-2 Inhibitors : Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has led to the identification of potent, highly selective COX-2 inhibitors, which could be beneficial in treating inflammation and pain without the gastrointestinal side effects associated with nonselective NSAIDs (Hashimoto et al., 2002).
Novel Sensing and Therapeutic Mechanisms
Mercury Sensing : A novel pyrazoline-based fluorometric "Turn-off" sensor for Hg2+ ions demonstrates the potential of benzenesulfonamide derivatives in environmental monitoring and safety applications (Bozkurt & Gul, 2018).
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO3S/c18-16-12-15(6-7-17(16)19)24(22,23)20-10-8-14(9-11-21)13-4-2-1-3-5-13/h1-7,12,14,20-21H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBINOIEBRSZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.